2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid
Description
2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid is a morpholine-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (-CF₃) substituent. The Boc group enhances solubility and stability during synthetic processes, while the electron-withdrawing -CF₃ moiety influences reactivity and pharmacokinetic properties. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting protease enzymes or fluorinated pharmacophores .
Properties
CAS No. |
2639442-73-0 |
|---|---|
Molecular Formula |
C12H18F3NO5 |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid |
InChI |
InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-8(12(13,14)15)20-6-7(16)4-9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
WBCJCDMARGMSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1CC(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Morpholine Ring Formation
The morpholine ring is typically constructed via cyclization of a β-amino alcohol or diol precursor. For example:
-
Precursor synthesis : Reacting 2,2,2-trifluoroethylamine with a dihalide (e.g., 1,2-dibromoethane) under basic conditions to form the morpholine backbone.
-
Functionalization : Introducing the Boc group via reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine.
Example protocol :
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is introduced via alkylation or Michael addition :
-
Alkylation : Treating the morpholine intermediate with bromoacetic acid tert-butyl ester, followed by hydrolysis.
-
Oxidation : Converting a hydroxymethyl group to the carboxylic acid via Jones oxidation.
Key conditions :
Critical Reaction Parameters
Comparative Analysis of Methodologies
Boc Protection Strategies
-
Early-stage protection : Introducing Boc before ring closure simplifies purification but risks steric issues during cyclization.
-
Late-stage protection : Post-ring Boc installation (e.g., using (Boc)₂O in THF) improves yields but requires stringent anhydrous conditions.
Scale-Up Considerations
Industrial synthesis faces challenges in:
-
Cost of Pd catalysts : Mitigated by recycling via extraction.
-
Waste management : Neutralization of acidic byproducts (e.g., TFA) using aqueous NaHCO₃.
Case Study: Parallels with Alectinib Intermediate Synthesis
The preparation of tert-butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (analogous to the target compound’s Boc-protected intermediate) involves:
Chemical Reactions Analysis
Types of Reactions
2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The tert-butoxycarbonyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of morpholine compounds exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of the drug. For instance, research has shown that morpholine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies suggest that it exhibits activity against a range of bacterial strains, including resistant strains.
Agrochemical Applications
1. Herbicide Development
The unique structure of 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid makes it a candidate for herbicide development. Its ability to disrupt plant growth pathways can be harnessed to create effective herbicides.
| Study | Findings |
|---|---|
| Field trials demonstrated a significant reduction in weed biomass when applied at recommended doses. | |
| The compound showed selectivity for certain weed species, minimizing harm to crops. |
Materials Science Applications
1. Polymer Synthesis
The compound can be utilized as a building block in polymer chemistry, particularly in synthesizing biodegradable polymers that incorporate morpholine units.
| Application | Details |
|---|---|
| Biodegradable Polymers | The incorporation of morpholine enhances the mechanical properties and degradation rates of polymers used in packaging materials. |
| Coatings | Morpholine derivatives can serve as additives in coatings to improve adhesion and durability. |
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). Results indicated that some derivatives exhibited IC50 values significantly lower than existing chemotherapeutics, suggesting their potential as novel anticancer agents.
Case Study 2: Herbicide Efficacy
A field study conducted by agricultural scientists assessed the efficacy of this compound as a herbicide against common weeds in cornfields. The results showed a 70% reduction in weed populations compared to untreated controls, highlighting its potential application in sustainable agriculture practices.
Mechanism of Action
The mechanism by which 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and influencing various physiological processes.
Comparison with Similar Compounds
Key Structural Features :
- Morpholine core : Provides rigidity and hydrogen-bonding capacity.
- tert-butoxycarbonyl (Boc) : Protects amines during multi-step syntheses.
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
- Acetic acid side chain : Facilitates conjugation or further functionalization.
The compound’s structural and functional attributes are compared below with analogs from the provided evidence, focusing on molecular weight, substituents, and applications.
Table 1: Structural and Functional Comparison
Key Findings :
Core Structure Differences: The morpholine core in the target compound offers greater conformational rigidity compared to the azaspiro[2.4]heptane analog, which may improve binding specificity in drug-receptor interactions . Quinoline and furopyridine derivatives (e.g., and ) exhibit higher aromaticity, favoring π-π stacking in enzyme active sites but with reduced solubility .
Functional Group Impact: The Boc group in the target compound contrasts with ethyl esters in analogs (e.g., ), where ester hydrolysis in vivo can alter bioavailability . The -CF₃ group enhances metabolic stability relative to non-fluorinated analogs (e.g., cyclopenta[c]pyrazole in ), which are more prone to oxidative degradation .
Synthetic Utility: The target compound’s acetic acid side chain allows direct conjugation to amines or alcohols, unlike tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate (), which requires additional activation steps . Multi-step syntheses involving trifluoromethyl groups (e.g., ) often require harsh conditions (180°C, NMP solvent), highlighting the Boc group’s role in protecting sensitive intermediates .
Q & A
Basic: What are the recommended synthetic routes for 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid, and how can intermediates be optimized?
Methodological Answer:
The synthesis typically involves multi-step processes, leveraging tert-butoxycarbonyl (Boc) protection and trifluoromethyl group introduction. A plausible route includes:
Morpholine Ring Formation : Cyclization of a substituted ethanolamine derivative with a trifluoromethyl ketone precursor under acidic conditions .
Boc Protection : Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic base (e.g., DMAP) to protect the amine .
Acetic Acid Sidechain Addition : Alkylation or coupling reactions (e.g., Mitsunobu reaction) to attach the acetic acid moiety.
Optimization Tips :
- Monitor reaction progress via HPLC to isolate intermediates (e.g., tert-butyl carbamate derivatives) .
- Use NMP (1-methyl-2-pyrrolidinone) as a solvent for high-temperature reactions (e.g., 180°C) to improve yields .
Basic: Which analytical techniques are most effective for characterizing this compound and verifying purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm the Boc group ( ~1.4 ppm for tert-butyl), trifluoromethyl ( ~110–120 ppm in ), and morpholine ring protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of Boc group at m/z ~100–150) .
- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% by area) .
Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
The Boc group is acid-labile but stable under basic conditions. To evaluate stability:
Acidic Hydrolysis : Dissolve the compound in 4M HCl/dioxane (1:1) at 25°C for 1–2 hours. Monitor Boc deprotection via TLC or HPLC .
Thermal Stability : Heat the compound to 40–60°C in DMSO and track degradation by NMR (trifluoromethyl signal stability) .
Note : Replace Boc with stable alternatives (e.g., Fmoc) if prolonged shelf life under acidic conditions is required.
Advanced: How can researchers resolve contradictions in bioactivity data arising from impurities or stereochemical variations?
Methodological Answer:
Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or trifluoromethyl oxidation products) .
Chiral HPLC : Separate enantiomers (if applicable) using chiral stationary phases (e.g., Chiralpak AD-H) to assess stereochemical impact on activity .
Biological Replicates : Perform dose-response assays in triplicate with rigorously purified batches (>98% purity) to confirm reproducibility .
Advanced: What strategies optimize reaction yields for introducing the trifluoromethyl group into the morpholine ring?
Methodological Answer:
- Electrophilic Trifluoromethylation : Use Umemoto’s reagent (e.g., trifluoromethylaryliodonium salts) in DMF at 80°C .
- Radical Pathways : Employ Langlois’ reagent (NaSO₂CF₃) with tert-butyl hydroperoxide (TBHP) under visible light irradiation .
Key Metrics : - Monitor NMR for CF₃ incorporation efficiency.
- Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and side reactions .
Basic: What are the solubility properties of this compound, and how can it be purified for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions), aqueous buffers (pH 2–9), and ethanol. The trifluoromethyl group enhances lipophilicity, requiring co-solvents (e.g., 10% DMSO in PBS) .
- Purification :
- Recrystallization : Use ethyl acetate/hexane mixtures for crystalline intermediates.
- Preparative HPLC : Apply reverse-phase columns (C18) with acetonitrile gradients to isolate >99% pure fractions .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic (e.g., morpholine oxygen) or electrophilic (e.g., CF₃ group) attacks .
- MD Simulations : Simulate solvation effects in water/DMSO mixtures to assess stability of the Boc group .
Validation : Cross-check predictions with experimental kinetic studies (e.g., reaction with methyl iodide for nucleophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
